Tigecycline

Content Navigation

Product Name

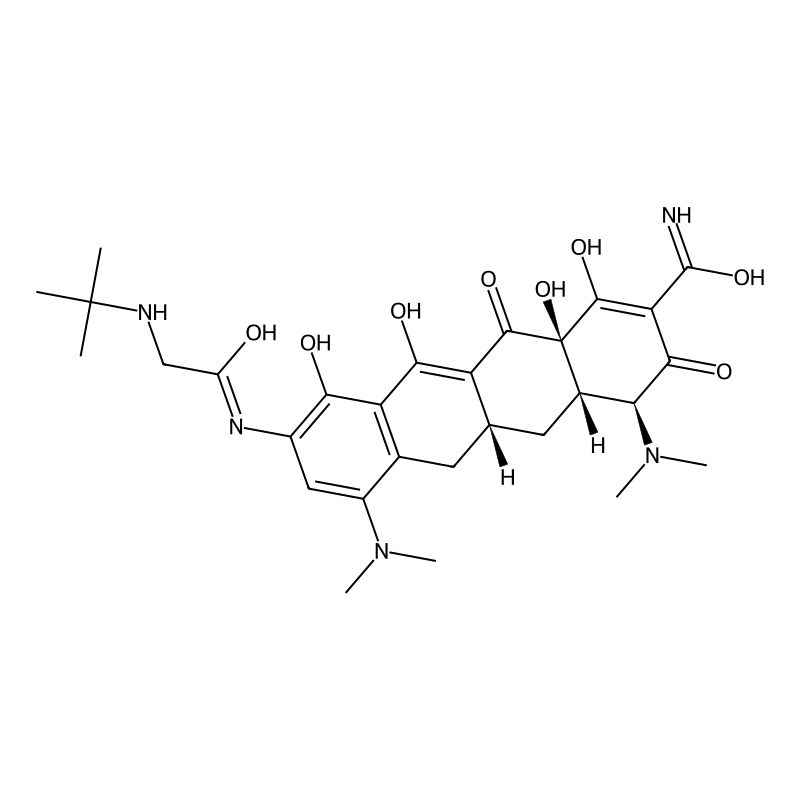

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

tigecycline molecular mechanism of action

Core Molecular Mechanism of Action

Tigecycline is a semi-synthetic derivative of minocycline, belonging to the glycylcycline class of antibiotics [1] [2]. Its core mechanism is the inhibition of bacterial protein translation.

- Primary Target: The bacterial 30S ribosomal subunit [3] [4] [5]. This compound binds reversibly to the A-site (aminoacyl site) of this subunit [4] [5]. This binding physically blocks the entry of aminoacyl-tRNA into the A-site, preventing the incorporation of new amino acids into the growing polypeptide chain and thereby halting protein synthesis [1] [4].

- Enhanced Binding and Spectrum: A key structural feature of this compound is the N-alkyl-glycylamido (specifically, a 9-t-butylglycylamido) group added to the minocycline core [1] [5]. This modification significantly increases the drug's affinity for the ribosomal target—reportedly five-fold stronger than tetracycline—and introduces steric hindrance [4] [5]. The result is a broad-spectrum antibiotic that is generally bacteriostatic and effective against a wide range of Gram-positive, Gram-negative (except Pseudomonas and Proteus spp.), and anaerobic bacteria [3] [6] [2].

The following diagram illustrates the primary antibacterial mechanism and the major resistance strategies employed by bacteria.

Overview of this compound's antibacterial mechanism and bacterial resistance strategies.

Major Mechanisms of Resistance

The increased clinical use of this compound has led to the emergence of resistance, particularly in Gram-negative bacteria. The major mechanisms are summarized below [1] [7] [5].

| Mechanism | Description | Key Genes/Proteins Involved |

|---|

| Efflux Pump Overexpression | Overproduction of non-specific efflux pumps expels this compound from the bacterial cell, reducing its intracellular concentration [1] [8] [5]. | RND-type pumps: AcrAB-TolC (in Enterobacterales), AdeABC, AdeFGH, AdeIJK (in A. baumannii) [1] [6] [5].

Regulators: Mutations in repressors like RamR, MarR, and AcrR lead to constitutive overexpression [8] [5]. |

| Ribosomal Protection/Target Mutation | Mutations in ribosomal components decrease this compound's binding affinity to its target site [1] [2] [8]. | rpsJ gene (encodes ribosomal protein S10) [1] [8]. |

| Enzymatic Inactivation | Plasmid-borne enzymes chemically modify and inactivate this compound [1] [5]. | tet(X) genes (encode flavin-dependent monooxygenases) [1] [5]. |

Off-Target Effects on Mitochondria

Recent groundbreaking research has revealed that this compound can cross-react with human mitochondrial ribosomes (mitoribosomes) due to their prokaryotic origin [9]. A 2025 study using cryo-EM demonstrated that this compound binds to multiple sites on the T cell mitoribosome, inhibiting mitochondrial protein synthesis [9].

The subsequent inhibition of oxidative phosphorylation (OXPHOS) complexes I, III, and IV can compromise energy production and curtail the activation and proliferation of human T cells, explaining some of the drug's noted anti-inflammatory effects and informing future antibiotic design to minimize host toxicity [9].

The diagram below outlines this off-target pathway and its functional consequences in immune cells.

Pathway of this compound's off-target effect on mitochondrial function in human T cells.

Key Experimental Methods

The following table summarizes critical methodologies used to study this compound's mechanism and resistance.

| Area of Study | Key Experimental Techniques | Protocol Summary & Key Insights |

|---|---|---|

| Mechanism of Action | Cryo-Electron Microscopy (Cryo-EM) | Determines high-resolution structure of this compound bound to its target. Protocol: Bacterial 30S ribosomal subunits or human mitoribosomes are incubated with this compound, frozen, and imaged. 3D reconstruction reveals precise binding sites and orientations [9]. |

| Resistance Profiling | Broth Microdilution Assay & Efflux Pump Inhibition | Protocol: Determine Minimum Inhibitory Concentration (MIC) per CLSI guidelines. To confirm efflux pump role, repeat MIC with an efflux pump inhibitor (e.g., CCCP). A ≥4-fold reduction in MIC with inhibitor is positive [8]. |

| Gene Expression in Resistance | Quantitative Real-Time PCR (qRT-PCR) | Protocol: Extract total RNA from bacterial strains (test vs. reference). Synthesize cDNA. Measure expression of target genes (e.g., acrB, ramA) using specific primers and fluorescent dyes. Data Analysis: Calculate fold-change using the 2^(-ΔΔCt) method [8]. |

| Mitochondrial Translation | Mito-FUNCAT-FACS & 35S-Methionine Labeling | Protocol (Mito-FUNCAT): Treat cells (e.g., primary T cells) with this compound and a non-canonical amino acid (e.g., AHA) that is incorporated into newly synthesized mitochondrial proteins. Use click chemistry with a fluorescent tag and analyze via Flow Cytometry [9]. |

Research Implications and Future Directions

Understanding these mechanisms is critical for the future of antibiotic development.

- Combating Resistance: Knowledge of efflux pumps and ribosomal mutations guides the development of next-generation glycylcyclines (e.g., eravacycline) and efflux pump inhibitors to be used as adjuvants [6] [5].

- Informing Drug Design: The discovery of this compound's binding to human mitoribosomes provides a structural basis (cryo-EM maps) to design new tetracycline analogs that minimize host toxicity while retaining antibacterial potency [9].

References

- 1. Molecular mechanisms of this compound-resistance among ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. This compound: first of a new class of antimicrobial agents [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Mechanisms of this compound resistance in Gram-negative ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. Mechanisms of this compound resistance in Gram-negative ... [sciencedirect.com]

- 8. and colistin-resistant Klebsiella pneumoniae in Thailand [nature.com]

- 9. T cell toxicity induced by this compound binding to the ... [nature.com]

Comprehensive Technical Analysis of Tigecycline's Structure-Activity Relationship

Introduction and Clinical Significance

Tigecycline is a semisynthetic derivative of minocycline belonging to the glycylcycline class of antibiotics. Developed in response to the growing crisis of antibiotic-resistant bacteria, it was approved by the FDA in 2005 and represents a crucial last-resort treatment option for infections caused by multidrug-resistant (MDR) Gram-negative and Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase-producing Enterobacteriaceae [1] [2]. Its structural modifications have strategically expanded its therapeutic activity while overcoming common tetracycline resistance mechanisms, making it a subject of extensive research in antimicrobial drug development.

The clinical importance of this compound is underscored by its broad-spectrum activity and position in the treatment hierarchy. The World Health Organization classifies this compound as critically important for human medicine, reflecting its essential role in managing infections where other antibiotics have failed [1]. This whitepaper provides a comprehensive technical analysis of this compound's structure-activity relationship (SAR), drawing upon recent structural biology advances to elucidate the molecular basis of its enhanced potency and the emerging resistance mechanisms that threaten its clinical utility.

Structural Evolution from Tetracycline Ancestors

Strategic Molecular Modifications

This compound's design stems from systematic chemical optimization of the tetracycline core structure to overcome prevalent resistance mechanisms while maintaining potent protein synthesis inhibition:

- Core Retention: Preservation of the tetracycline four-ring carbocyclic skeleton essential for ribosomal target engagement

- C9 Modification: Incorporation of a glycylamido side chain at the C9 position (specifically, N-alkyl-glycylamido substitution with a t-butylglycylamido group) that sterically hinders binding of tetracycline resistance proteins like Tet(M) while maintaining strong ribosome affinity [1] [2]

- D-ring modification: Retention of the C7 dimethylamino group from minocycline which enhances penetration through bacterial porins and contributes to broader spectrum activity

These specific modifications were strategically designed to circumvent the two major tetracycline resistance mechanisms: ribosomal protection and active efflux. The bulky glycylamido side chain at position C9 extends from the tetracycline core in a spatial orientation that interferes with the binding of Tet(M) and similar ribosomal protection proteins, while not significantly impairing interaction with the bacterial ribosome [3].

Table 1: Structural Modifications in this compound Compared to Earlier Tetracyclines

| Structural Feature | Tetracycline | Minocycline (Parent) | This compound | Functional Consequence |

|---|---|---|---|---|

| C9 Position | -OH | -OH | N-t-butyl-glycylamido | Evades Tet(M) protection; maintains ribosome binding |

| C7 Position | -Cl | -N(CH₃)₂ | -N(CH₃)₂ | Enhanced Gram-negative penetration; broader spectrum |

| Overall Structure | Basic tetracycline | C6,C7 modified | C9 glycylcycline | Resistance override; enhanced potency |

Molecular Mechanism of Ribosomal Inhibition

Structural Basis of Potent Inhibition

The molecular mechanism of this compound's antibacterial action involves high-affinity binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. X-ray crystallography studies of this compound bound to the 70S ribosome at 3.5-3.7 Å resolution have revealed critical interactions that explain its enhanced potency compared to earlier tetracyclines [3]:

- Primary Binding Site: this compound binds within the A-site of the 30S ribosomal subunit, overlapping with the aminoacyl-tRNA binding location, which physically impedes tRNA accommodation

- Key Stacking Interaction: The enhanced inhibitory activity primarily results from a specific stacking interaction between this compound and nucleobase C1054 (16S rRNA) within the decoding center, a contact not observed with earlier tetracyclines

- Additional Stabilization: Multiple hydrogen bonds and van der Waals contacts with surrounding rRNA residues (including G1198, U1199, and C1053) further stabilize the ribosome-antibiotic complex

Single-molecule FRET (fluorescence resonance energy transfer) studies have demonstrated that this compound specifically inhibits the initial codon recognition step of tRNA accommodation into the A-site, effectively freezing the ribosomal complex in a pre-accommodation state that cannot proceed with peptide bond formation [3]. Furthermore, the unique binding mode of this compound prevents rescue by the tetracycline-resistance protein Tet(M), explaining its ability to overcome this common resistance mechanism.

Structural Determinants of Ribosomal Binding

The following diagram illustrates the key molecular interactions between this compound and the 30S ribosomal subunit that confer its enhanced binding affinity and inhibitory potency:

Figure 1: Key molecular interactions mediating this compound's potent inhibition of the 30S ribosomal subunit. The stacking interaction with C1054 is a distinctive feature not present in earlier tetracyclines.

Mechanisms of Resistance and Enzymatic Inactivation

Tet(X) Monooxygenase Enzymes

The most significant emerging threat to this compound's clinical utility comes from flavin-dependent monooxygenases, particularly the Tet(X) family of enzymes. These enzymes catalyze the hydroxylation of this compound, resulting in irreversible inactivation of the antibiotic [4]. Recent structural and biochemical studies have revealed critical details about how these enzymes function:

- Catalytic Mechanism: Tet(X) variants utilize FAD (flavin adenine dinucleotide) as a cofactor to transfer a single oxygen atom to this compound, specifically targeting position C11a of the tetracycline core, thereby disrupting the essential β-diketone chromophore responsible for ribosomal binding

- Enhanced Catalytic Efficiency: Newer variants like Tet(X4) exhibit approximately 4.8-fold higher catalytic efficiency (kcat/KM = 1.13×10⁶ M⁻¹ s⁻¹) compared to Tet(X2) (kcat/KM = 2.33×10⁵ M⁻¹ s⁻¹) toward this compound, explaining the high-level resistance they confer [4]

- Structural Basis for Enhanced Activity: Although Tet(X4) shares 96.04% sequence identity with Tet(X2) and maintains an identical FAD-binding site, amino acid substitutions in the substrate-binding domain cause refolding of secondary structural elements, resulting in a more flexible substrate-binding pocket that improves substrate capture and turnover

Structural Characterization of Tet(X)-Tigecycline Interactions

X-ray crystallography of Tet(X4) in complex with this compound (resolution: 1.78 Å) has elucidated precise enzyme-substrate interactions that inform the SAR [4]:

- FAD Binding: FAD adopts an IN-conformation in the catalytic pocket, with conserved residues (Val27, Glu46, Arg47, Gly57, Gly58, Arg117, Leu139, Asp311, Pro318, and Val324) mediating cofactor binding

- Substrate Recognition: The A-ring of this compound forms specific hydrogen bonds with Gln192, while hydrophilic residues (Arg213, Ala225, His234, Ala320, Gly321, Glu367, and Asn371) interact with hydroxyl groups at positions C11, C21, C10, and C91 of this compound

- Hydrophobic Interactions: The hydrophobic segment of this compound (C41-C7) forms van der Waals contacts with Phe224, Pro318, and Phe319, properly positioning the substrate for oxidation

Table 2: Kinetic Parameters of Tet(X) Variants Against this compound

| Enzyme Variant | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹ s⁻¹) | Fold Increase vs Tet(X2) |

|---|---|---|---|---|

| Tet(X2) | 14.2 ± 1.8 | 3.31 ± 0.15 | 2.33×10⁵ | Reference |

| Tet(X4) | 8.7 ± 1.1 | 9.84 ± 0.42 | 1.13×10⁶ | 4.8× |

| Tet(X7) | Not reported | Not reported | ~1.10×10⁶ | ~4.7× |

The following diagram illustrates the catalytic mechanism of Tet(X)-mediated this compound inactivation and the structural features influencing enzyme efficiency:

Figure 2: Tet(X) catalytic mechanism for this compound inactivation. Enzyme efficiency correlates with flexibility of the substrate-binding domain.

Additional Resistance Mechanisms

Beyond enzymatic inactivation, several other resistance mechanisms have been documented, though they occur less frequently:

- Efflux Pump Overexpression: Upregulation of RND-type efflux pumps (particularly AcrAB in Enterobacteriaceae) reduces intracellular this compound concentrations [1] [2]

- Ribosomal Mutations: Mutations in ribosomal protein S10 (encoded by rpsJ) and other ribosomal components can decrease this compound binding affinity [1]

- Regulatory Mutations: Changes in global regulatory networks (MarA, SoxS, RamA) that coordinately upregulate efflux pump expression

Experimental Approaches for SAR Studies

Structural Biology Methodologies

Comprehensive SAR analysis of this compound requires multidisciplinary approaches to elucidate atomic-level interactions:

X-ray Crystallography:

- Ribosome Complex: Crystallization of this compound bound to 70S ribosomes (or 30S subunits) from thermophilic bacteria (e.g., Thermus thermophilus) provides high-resolution structural data (3.5-3.7 Å) on antibiotic binding mode

- Enzyme Complexes: Determination of Tet(X)-tigecycline complex structures (1.78 Å resolution for Tet(X4)) reveals enzyme-substrate interactions and guides resistance mechanism studies [4]

Single-Molecule FRET (smFRET):

- Application to study real-time kinetics of tRNA accommodation during decoding

- Demonstrates this compound's specific inhibition of initial codon recognition rather than later steps of protein synthesis [3]

Biochemical and Kinetic Assays

Quantitative analysis of this compound interactions employs several established biochemical approaches:

- Enzyme Kinetics: Steady-state kinetic assays monitoring decrease in UV absorbance at 400 nm (resulting from β-diketone chromophore breakage) to determine KM, kcat, and catalytic efficiency of Tet(X) variants [4]

- Antibiotic Susceptibility Testing: MIC determination against reference strains and clinical isolates according to CLSI or EUCAST guidelines to establish structure-potency relationships

- Mass Spectrometry Analysis: ESI-MS detection of this compound oxidation products (m/z 586.4→602.5, corresponding to +1 oxygen atom) to confirm monooxygenase activity [4]

The following workflow illustrates the integrated experimental approach for comprehensive this compound SAR studies:

Figure 3: Integrated experimental workflow for comprehensive analysis of this compound structure-activity relationships, combining structural, biochemical, and cellular approaches.

Implications for Antibiotic Design and Future Perspectives

The detailed SAR understanding of this compound provides critical insights for next-generation antibiotic development:

- Rational Design Strategies: Knowledge of precise ribosomal interactions (particularly the C1054 stacking) enables structure-guided optimization of future glycylcyclines

- Resistance Evasion: Structural data on Tet(X)-tigecycline complexes identifies vulnerability points (e.g., Gln192 interaction, FAD-binding domain) that could be targeted with chemical modifications to resist enzymatic inactivation

- Combination Therapies: Understanding resistance mechanisms informs rational combination approaches that could preserve this compound's clinical utility against resistant pathogens

The ongoing global spread of Tet(X) variants underscores the urgent need for next-generation tetracyclines that maintain this compound's potent ribosomal inhibition while evading inactivation by monooxygenases. Current research focuses on modifying positions distant from the catalytic center of Tet(X) enzymes while preserving essential ribosomal binding interactions, particularly the critical C1054 stacking that underlies this compound's enhanced potency.

References

tigecycline glycylcycline class antibiotic

Mechanism of Action and Structural Basis

Tigecycline functions by reversibly binding to the 30S ribosomal subunit, thereby inhibiting bacterial protein translation. [1] [2]

- Primary Binding and Inhibition: The drug blocks the entry of aminoacyl-tRNA into the A-site of the ribosome, preventing the elongation of the peptide chain. Its glycylamido side chain strengthens binding through additional interactions with the 16S rRNA, making it less vulnerable to common tetracycline resistance mechanisms. [1] [3] [4]

- Superior Binding Affinity: Biophysical studies demonstrate this compound binds bacterial ribosomes with significantly higher affinity than earlier tetracyclines, contributing to its potency and ability to overcome ribosomal protection resistance. [3]

The table below summarizes key characteristics of this compound as an antibiotic:

| Feature | Description |

|---|---|

| Drug Class | Glycylcycline (a derivative of minocycline) [2] [4] |

| Molecular Target | 30S ribosomal subunit [1] |

| Primary Mechanism | Inhibits protein translation by blocking the A-site on the ribosome, preventing tRNA accommodation. [1] [4] |

| Binding Affinity | Dissociation constant (Kd) in the range of 10^-8 M for the ribosome; approximately 20-fold higher than tetracycline. [3] |

| Spectrum of Activity | Broad-spectrum against Gram-positive, Gram-negative (including ESBL producers), anaerobes, and "atypical" bacteria. Key activity against MDR pathogens like MRSA, VRE, and CRAB. [2] |

| FDA-Approved Indications | Complicated skin and skin structure infections (cSSSI), complicated intra-abdominal infections (cIAI), and community-acquired bacterial pneumonia (CABP). [2] |

Mechanisms of Resistance

Despite its initial success, resistance to this compound is emerging, primarily mediated by two mechanisms.

- Efflux Pumps: The most common resistance mechanism in Gram-negative bacteria involves overexpression of efflux pumps from the Resistance-Nodulation-Division (RND) family, such as AcrAB-TolC. Plasmid-borne RND pumps like TmexCD-ToprJ directly export this compound. Mutations in regulatory genes (e.g., ramA, marA) can also lead to increased pump expression. [5]

- Enzymatic Inactivation: Mobile variants of the flavin-dependent monooxygenase Tet(X), particularly Tet(X4), can chemically modify and inactivate this compound. These enzymes require FAD and oxygen to hydroxylate this compound, destroying its antibacterial activity. [6]

The diagram below illustrates these core resistance pathways:

Core pathways of this compound resistance in bacteria, including efflux, target site alteration, and enzymatic degradation.

Key Experimental Protocols

For researchers studying this compound, several key phenotypic and genotypic methods are essential.

Antimicrobial Susceptibility Testing (AST)

- Broth Microdilution Method: The reference method for determining the Minimum Inhibhibitory Concentration (MIC) of this compound. [5]

- Prepare cation-adjusted Mueller-Hinton (MH) broth.

- Create a two-fold dilution series of this compound in a microtiter plate.

- Standardize the bacterial inoculum to approximately 5 × 10^5 CFU/mL in each well.

- Incubate the plates at 35°C for 16-20 hours.

- The MIC is the lowest concentration that completely inhibits visible growth. Interpretation should follow FDA breakpoints (Susceptible ≤ 2 mg/L, Intermediate 4 mg/L, Resistant ≥ 8 mg/L). [5]

Detection of Resistance Genes

- PCR Amplification and Sequencing: Used to identify specific resistance genes like tet(X) variants or efflux pump genes. [5]

- Extract bacterial genomic DNA.

- Design primers specific to the target gene (e.g., tet(X4)).

- Perform PCR amplification with appropriate positive and negative controls.

- Visualize PCR products by agarose gel electrophoresis.

- Confirm the identity of the gene by Sanger sequencing of the PCR amplicon and subsequent BLAST analysis. [5] [6]

Enzyme Kinetic Assays for Tet(X)

- UV Spectrophotometric Assay: Measures the kinetic parameters of Tet(X) variants. [6]

- Purify the recombinant Tet(X) enzyme.

- Prepare a reaction mixture containing the enzyme, FAD cofactor, and this compound substrate in a suitable buffer.

- Initiate the reaction and immediately monitor the decrease in UV absorbance at 400 nm over time. This decrease corresponds to the breakdown of this compound's β-diketone chromophore.

- Calculate kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation. Tet(X4) shows a kcat/Km of ~1.13 × 10^6 M⁻¹s⁻¹. [6]

Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations

Understanding the PK/PD of this compound is critical for designing effective dosing regimens, especially in critically ill patients.

- Key PK/PD Index: The ratio of the area under the concentration-time curve over 24 hours to the MIC (AUC₀–₂₄/MIC) is the index most strongly linked with this compound's efficacy. [7]

- Dosing Challenges in Critically Ill Patients: Standard dosing often results in suboptimal drug levels in critically ill patients due to pathophysiological changes that increase the volume of distribution and clearance. [7]

The table below outlines established PK/PD targets for different infections:

| Type of Infection | PK/PD Target (AUC₀–₂₄/MIC) | Implication for Dosing |

|---|---|---|

| Hospital-Acquired Pneumonia (HAP) | ≥ 4.5 [7] | Difficult to achieve with standard dosing for pathogens with MIC ≥ 0.5 mg/L; often requires higher doses (e.g., 100 mg q12h). |

| Complicated Intra-Abdominal Infection (cIAI) | ≥ 6.96 [7] | |

| Complicated Skin & Skin Structure Infection (cSSSI) | ≥ 17.9 [7] | Most challenging target; may necessitate high-dose therapy or combination regimens for less susceptible organisms. |

Mitochondrial Toxicity and Clinical Implications

A significant consideration in this compound use is its off-target effect on eukaryotic mitochondria.

- Mechanism of Toxicity: Cryo-EM structures reveal that at clinically relevant concentrations, this compound binds to the human mitochondrial 55S ribosome. It not only occupies the A-site but also directly blocks the peptidyl transfer center (PTC), inhibiting mitochondrial protein synthesis. The cytoplasmic 80S ribosome is affected only at much higher concentrations. [4] [8]

- Clinical Manifestation: This inhibition can lead to impaired oxidative phosphorylation, manifesting as a combined deficiency of mitochondrial DNA-encoded respiratory chain complexes. This has been linked to cases of severe, sometimes fatal, lactic acidosis in patients receiving prolonged this compound therapy. [8]

Research and Development Perspectives

The evolving understanding of this compound's action and resistance informs future antibiotic development.

- Overcoming Tet(X)-Mediated Resistance: Structural studies of Tet(X)-tigecycline complexes reveal key residues for FAD and substrate binding. This information is vital for designing next-generation tetracyclines that are less susceptible to enzymatic inactivation. [6]

- Exploiting Mitochondrial Inhibition for Therapy: The specific inhibition of mitochondrial translation is being explored as an anti-cancer strategy, particularly against tumors reliant on mitochondrial biogenesis. [4]

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. sciencedirect.com/topics/medicine-and-dentistry/ this compound [sciencedirect.com]

- 3. Functional, Biophysical, and Structural Bases for ... [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for differential inhibition of eukaryotic ... [nature.com]

- 5. Epidemiology and resistance mechanisms of this compound ... [frontiersin.org]

- 6. and Structural basis of the high catalytic mechanistic of... activity [bmcbiol.biomedcentral.com]

- 7. Population pharmacokinetics of this compound in critically ill ... [frontiersin.org]

- 8. This compound-induced inhibition of mitochondrial DNA ... [sciencedirect.com]

Structural Mechanisms of Ribosomal Binding

Tigecycline inhibits protein synthesis by binding to the 30S ribosomal subunit. Its enhanced binding affinity and ability to evade common resistance mechanisms are primarily due to its unique chemical structure.

Binding to the Bacterial Ribosome

- Primary Binding Site: this compound binds the A-site on the 16S rRNA of the 30S ribosomal subunit, a pocket formed by helices h31 and h34 [1]. This sterically hinders the accommodation of aminoacyl-tRNA, preventing peptide chain elongation [2] [3].

- Role of the Side Chain: A key structural feature is the tert-butyl-glycylamido side chain at position C-9 [1] [3]. This side chain forms an extensive stacking interaction with nucleotide C1054 (E. coli numbering) in h34 [1]. This interaction:

- Restricts the mobility of C1054 [1].

- Confers a ~5 to 20-fold higher affinity for the ribosome compared to earlier tetracyclines like minocycline [1] [4] [3].

- Allows it to overcome common tetracycline resistance mechanisms mediated by ribosomal protection proteins (e.g., TetM) and efflux pumps [1] [5] [3].

Binding to Eukaryotic Mitoribosomes

Recent cryo-EM structures reveal that this compound also binds to human mitochondrial ribosomes (55S), which explains its observed cytotoxicity in eukaryotic cells [6] [4]. The binding is more complex than in bacteria, involving multiple sites.

The following diagram illustrates the primary binding site on the bacterial ribosome and the multiple, clinically significant binding sites on the human mitoribosome.

Diagram: Comparative ribosomal binding of this compound. It shows high-affinity binding to the bacterial A-site, while cytotoxic effects in human cells are mediated by binding to both the A-site and a novel site in the Peptidyl Transfer Center (PTC) of the mitochondrial ribosome.

Experimental Protocols for Binding Studies

The structural data on this compound binding are primarily derived from X-ray crystallography and cryo-electron microscopy (cryo-EM).

X-ray Crystallography of Bacterial 30S Subunit [1]

This protocol was used to determine the high-resolution structure of this compound bound to the Thermus thermophilus 30S subunit.

- Ribosome Purification & Crystallization: 30S ribosomal subunits were purified from T. thermophilus HB8 and crystallized.

- Ligand Soaking: Crystals were soaked for 12-24 hours in a solution containing 100 µM this compound.

- Data Collection & Processing: X-ray diffraction data were collected at synchrotron beamlines. Data were processed using the XDS and CCP4 program packages.

- Model Building & Refinement: The native 30S structure was refined against the complex's data. This compound was modeled into clear residual electron density using COOT, and the model was refined to convergence with R-work/R-free values of 22.8%/28.7% at 3.4 Å resolution.

Cryo-EM of Human Mitoribosomes [4]

This method revealed the multiple binding sites on human mitoribosomes.

- Sample Preparation: Human 55S mitoribosomes were incubated with this compound at clinically relevant (5-10 µM) and high (100 µM) concentrations.

- Grid Preparation & Vitrification: Samples were applied to grids and flash-frozen in liquid ethane.

- Data Collection & Processing: Cryo-EM data were collected on modern microscopes. Thousands of particle images were processed using single-particle analysis software to generate 3D reconstructions at resolutions sufficient to locate this compound molecules (e.g., 2.9 Å).

- Ligand Identification: Unbiased density maps (e.g., Fo-Fc difference maps) were calculated after initial refinement of the ribosome alone. This compound and its coordinated magnesium ion were identified as distinct, unaccounted-for densities.

Quantitative Data on Binding and Inhibition

The following tables summarize key quantitative data on this compound's binding and functional impacts.

Table 1: Ribosomal Binding Affinity and Inhibitory Concentrations

| Parameter | Value / Finding | System / Context | Source |

|---|---|---|---|

| Binding Affinity (Kd) | ~20-fold higher than tetracycline | Bacterial 70S Ribosome | [4] |

| IC₅₀ (Mitochondrial Translation) | ~0.6 µM | Human 55S Mitoribosome | [4] |

| IC₅₀ (Cell Viability) | ~1.3 µM (similar to serum Cmax) | Human Cells (in vivo) | [4] |

| IC₅₀ (T-cell Cytotoxicity) | 2.02 - 9.42 µM | Human Primary PBMCs | [6] |

| Clinical Serum Concentration | Mean ~4.8 µM (after single dose) | Human Pharmacokinetics | [4] |

Table 2: Key Bacterial and Mitoribosomal Binding Sites

| Ribosome Type | Subunit | Identified Binding Sites | Functional Consequence |

|---|---|---|---|

| Bacterial 70S [1] | 30S | Primary site at A-site (h31/h34) | Blocks A-tRNA accommodation; inhibits translation initiation. |

| Human 55S Mitoribosome [4] | 28S (mt-SSU) | A-site (Tig3) | Prevents A-tRNA accommodation (conserved mechanism). |

| Human 55S Mitoribosome [4] | 39S (mt-LSU) | Peptidyl Transfer Center, PTC (Tig1) | Directly blocks peptide bond formation (novel mechanism). |

| Human 55S Mitoribosome [4] | 39S (mt-LSU) | Vicinity of PTC (Tig2) | Potential synergistic inhibition (observed at high conc.). |

Mechanisms of Resistance and Clinical Implications

Despite its initial effectiveness, bacteria develop resistance to this compound through several well-characterized mechanisms, which are crucial for drug development.

Diagram: Major molecular pathways of this compound resistance in bacteria, dominated by efflux pump overexpression and enzymatic inactivation.

The primary resistance mechanisms, particularly in Gram-negative bacteria, are [5] [7]:

- Efflux Pump Overexpression: The most common mechanism. Mutations in local transcriptional regulators (e.g., AcrR) or global regulators (e.g., MarA, RamA, SoxS) lead to the overexpression of Resistance-Nodulation-Division (RND) efflux pumps like AcrAB-TolC. This expels this compound from the cell, reducing its intracellular concentration [5] [7].

- Enzymatic Inactivation: Certain bacterial strains express monooxygenase enzymes (e.g., Tet(X)) that chemically modify this compound, rendering it inactive [5] [7].

- Ribosomal Protection: Proteins such as Tet(M) can bind to the ribosome and induce conformational changes that displace this compound, although this compound is less susceptible to this than earlier tetracyclines [5].

- Target Site Mutations: Mutations in the 16S rRNA binding site or ribosomal proteins can reduce this compound's binding affinity, though this is less frequent [5].

Key Takeaways for Research and Development

- Designing Next-Generation Analogues: The structural data on the C9 side-chain interaction with C1054 is a blueprint for designing new derivatives. Future compounds could be engineered to make more extensive contacts with the PTC of the mitoribosome to enhance anticancer activity or fewer contacts to reduce host cytotoxicity [4].

- Overcoming Resistance: Research should focus on developing efflux pump inhibitors (EPIs) to co-administer with this compound. Alternatively, new tetracyclines could be designed to avoid recognition by Tet(X) enzymes [5] [7].

- Exploiting the Mitochondrial Link: The inhibition of mitochondrial translation and OXPHOS provides a rational basis for repurposing this compound in oncology, especially against tumors reliant on mitochondrial metabolism [6] [4].

References

- 1. Structural Characterization of an Alternative Mode of ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound (Tygacil): the first in the glycylcycline class of ... [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for differential inhibition of eukaryotic ... [nature.com]

- 5. Molecular mechanisms of this compound-resistance among ... [frontiersin.org]

- 6. T cell toxicity induced by this compound binding to the ... [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of this compound resistance in Gram-negative ... [sciencedirect.com]

Mechanism of Action: Inhibiting Mitochondrial Translation

Tigecycline targets a fundamental vulnerability in cancer cells: their heightened dependence on mitochondrial function for survival and proliferation.

- Primary Molecular Target: this compound is a potent inhibitor of mitochondrial protein translation [1] [2]. It binds to the mitochondrial 28S ribosome, blocking the incorporation of aminoacyl-tRNA and preventing the synthesis of key protein subunits of the mitochondrial electron transport chain (ETC) [1].

- Downstream Consequences: This inhibition leads to a cascade of metabolic and signaling disruptions:

- Impaired Oxidative Phosphorylation (OxPhos): Reduced synthesis of ETC complexes (like Cox-1 and Cox-2) cripples mitochondrial respiration and reduces ATP production [3] [1].

- Activation of Cell Death Pathways: The ensuing bioenergetic and oxidative stress triggers apoptosis (evidenced by cleavage of caspases 9 and 3, and release of cytochrome c) and can induce protective autophagy in leukemic cells [3] [1].

- Metabolic Perturbation: Treatment leads to a loss of mitochondrial membrane potential and increased reactive oxygen species (ROS), pushing cells toward death [3].

The diagram below illustrates how this compound disrupts mitochondrial function to induce leukemia cell death.

Evidence in BCR-ABL Positive Leukemia

Preclinical studies provide a strong rationale for investigating this compound in CML, including cases with TKI resistance.

- Activity Against TKI-Resistant Cells: Research shows this compound inhibits the viability of not only CML primary cells and imatinib-sensitive cell lines (K562, KBM5), but also imatinib-resistant cell lines (KBM5-STI) carrying the T315I "gatekeeper" mutation [3].

- Synergy with Autophagy Inhibition: CML cells treated with this compound often activate autophagy as a pro-survival mechanism. Combining this compound with the autophagy inhibitor chloroquine (CQ) significantly enhanced apoptosis, suggesting a promising combinatorial strategy to overcome drug resistance [3].

- Combination with TKIs: Evidence indicates that c-Abl-specific TKIs combined with this compound present a promising therapeutic approach for CML patients [1].

Quantitative Anti-Leukemic Efficacy

The table below summarizes key efficacy data for this compound from various cancer models, including CML.

Table 1: In Vitro Anti-Cancer Efficacy of this compound

| Cancer Type | Cell Line/Model | IC50 / Effective Concentration | Assay Type | Key Findings | Source |

|---|---|---|---|---|---|

| CML | K562 | 51.4 μM (48h) | Cell Counting Kit-8 | Induced apoptosis; effect enhanced by autophagy inhibition [1]. | [1] |

| CML | Primary patient cells & KBM5 (sensitive), KBM5-STI (T315I resistant) | 1-10 μM (48h) * | CCK-8, Flow Cytometry, Western Blot | Suppressed viability in both sensitive and resistant cells; induced apoptosis & autophagy; disrupted OxPhos [3]. | [3] |

| AML | Multiple cell lines & Leukemic stem cells | 1-5 μM (48-72h) * | MTT, Annexin V staining | Selective lethality to AML cells and LSCs; inhibited mitochondrial protein synthesis [2]. | [2] |

| Other Cancers | Melanoma (A375), NSCLC (A549), etc. | 5.8 - 33 μM (48h-14 days) | MTT, Colony Formation | Induced cell cycle arrest, inhibited proliferation [1]. | [1] |

Note: IC50 values are highly dependent on assay conditions and cell type. The concentrations marked with * represent effective concentrations reported in the studies for inducing apoptosis or metabolic effects, though specific IC50 values were not provided in those excerpts.

Core Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of key methodologies used in the cited studies.

Table 2: Key Experimental Protocols for Evaluating this compound in Leukemia

| Assay Type | Protocol Summary | Key Reagents & Equipment | Primary Readout |

|---|---|---|---|

| Cell Viability (CML) [3] | Cells seeded in 96-well plates, treated with this compound ± chloroquine for 48h. CCK-8 solution added for 2h incubation. | Cell Counting Kit-8 (CCK-8), 96-well plates, microplate reader (SpectraMax Plus). | Absorbance at 450nm. |

| Apoptosis Assay [3] | After drug treatment, cells stained with Annexin V-FITC and Propidium Iodide (PI) per kit instructions. | Annexin V-FITC/PI Apoptosis Detection Kit, Flow Cytometer (FACSCalibur). | Percentage of Annexin V+/PI- (early apoptotic) and Annexin V+/PI+ (late apoptotic) cells. |

| Metabolic Analysis (Seahorse) [3] | Cells plated on XF24 plates coated with Cell-Tak. OCR and ECAR measured in XF Assay Medium using Seahorse XF24 Analyzer. | Seahorse XF24 Flux Analyzer, Cell-Tak, XF Assay Medium, Mito Stress Test Kit, Glycolysis Stress Test Kit. | Oxygen Consumption Rate (OCR), Extracellular Acidification Rate (ECAR). |

| Mitochondrial Function [3] | Mitochondrial membrane potential assessed using JC-1 dye. ROS generation measured with fluorometric intracellular ROS kit. Mitochondrial mass measured with Mito Green Probe. | JC-1 kit, Fluorometric Intracellular ROS Kit, Mito Green Probe, Flow Cytometer. | JC-1 red/green fluorescence ratio (ΔΨm), ROS fluorescence intensity, Mitochondrial mass fluorescence intensity. |

| Western Blot Analysis [3] | Standard SDS-PAGE and protein transfer. Antibodies used against: Cleaved caspases-3/9, Cytochrome c, LC3B (autophagy), p62, p-AKT, p-mTOR, Cox-1, Cox-2, Cox-4. | Specific primary antibodies, chemiluminescent detection reagent. | Protein expression/cleavage levels; analysis of apoptosis, autophagy, and signaling pathways. |

Clinical Translation Status

The journey of this compound from bench to bedside in oncology is still in its early stages.

- Completed Clinical Trial (in AML): A Phase I dose-escalation study (NCT02883036) enrolled 27 patients with relapsed/refractory AML. This compound was administered intravenously daily for 5 days, over a 2-week cycle [4]. The study established a maximum tolerated dose (MTD) of 300 mg/day and found the drug was safe in this patient population. However, the half-life of this compound was shorter in AML patients than previously reported, and no clinical responses were observed with the once-daily schedule used, suggesting future studies need to explore different dosing schedules [4].

- Relevant Preclinical Study (in CML): A separate study registered on ClinicalTrials.gov (NCT02883036) aimed to investigate this compound's effects on CML cells in vitro, focusing on mitochondrial biogenesis and metabolic characteristics. The status of this study is listed as "Suspended" [5].

Conclusion and Future Perspectives

This compound represents a promising "drug repurposing" candidate for leukemia therapy. Its ability to target mitochondrial translation hits a critical vulnerability in cancer cells, independent of the BCR-ABL oncogenic pathway, making it a potential strategy against TKI-resistant CML.

Future work should focus on:

- Optimizing Dosing Schedules: Based on the Phase I AML trial, continuous or more frequent infusion schedules may be necessary to achieve sustained target inhibition [4].

- Exploring Rational Combinations: The synergy observed with autophagy inhibitors like chloroquine and with TKIs themselves warrants further clinical investigation [3] [1].

- Identifying Predictive Biomarkers: Discovering biomarkers, such as high mitochondrial mass or oxidative metabolism dependence, could help select patients most likely to respond to this compound-based therapy [2].

References

- 1. Biological Functions and Molecular Mechanisms of Antibiotic this compound in the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Mitochondrial Translation as a Therapeutic ... [sciencedirect.com]

- 3. Inhibition of autophagy enhances the selective anti-cancer ... [pmc.ncbi.nlm.nih.gov]

- 4. A Phase 1 study of intravenous infusions of this compound in ... [pmc.ncbi.nlm.nih.gov]

- 5. Vitro Study of this compound to Treat Chronic Myeloid Leukemia [patlynk.com]

Tigecycline as an Anti-Cancer Agent: Comprehensive Technical Guide to Mechanisms, Efficacy, and Experimental Protocols

Introduction to Mitochondrial Targeting in Cancer Therapy

The repositioning of antibiotics as anti-cancer agents represents an emerging paradigm in oncology research, driven by the recognition that mitochondrial function is critical for tumor cell survival and proliferation. Tigecycline, a third-generation tetracycline derivative initially developed to overcome antibiotic resistance, has demonstrated significant anti-neoplastic activity across diverse cancer types through its potent inhibition of mitochondrial oxidative phosphorylation (OXPHOS). This comprehensive technical review synthesizes current evidence on this compound's molecular mechanisms, quantitative efficacy profiles, and experimental methodologies for evaluating its anti-cancer effects.

The fundamental rationale for targeting mitochondrial translation in cancer stems from the metabolic dependencies of many malignant cells, which often rely on OXPHOS for energy production and biosynthetic precursors. Unlike normal cells, certain cancer types and cancer stem cells exhibit heightened sensitivity to mitochondrial disruption, creating a therapeutic window that can be exploited pharmacologically. This compound specifically inhibits mitochondrial protein synthesis by binding to the mitochondrial ribosome, leading to impaired assembly of electron transport chain complexes and consequent metabolic collapse in susceptible malignancies.

Molecular Mechanisms of Action

Primary Mechanism: Mitochondrial Translation Inhibition

This compound exerts its primary anti-cancer effect through direct binding to the mitochondrial ribosome, specifically targeting the 28S subunit of the mitochondrial ribosome with high affinity. Structural studies using cryo-EM have revealed that this compound occupies three distinct binding sites on the mitoribosome, including the conserved A-site found in bacterial ribosomes and the peptidyl transferase center of the large subunit [1]. This multi-site binding disrupts the elongation phase of mitochondrial protein synthesis, leading to:

- Impaired synthesis of mitochondrially-encoded electron transport chain subunits (NDUFB8 of Complex I, UQCRCII of Complex III, COX2 of Complex IV)

- Preferential reduction of mitochondrial-encoded proteins over nuclear-encoded counterparts

- Dose-dependent suppression of mitochondrial translation rates without immediate effects on cytosolic translation

The consequence of these molecular events is a severe disruption of oxidative phosphorylation capacity, characterized by reduced oxygen consumption rates (OCR), diminished ATP production, and subsequent activation of energy stress response pathways [1] [2]. The integrity of mitochondrial electron transport chain complexes I, III, and IV is particularly compromised as they require mitochondrially-encoded subunits for proper assembly and function.

Secondary Molecular Pathways and Downstream Effects

Beyond its primary action on mitochondrial translation, this compound influences multiple oncogenic signaling pathways and cellular processes that contribute to its anti-cancer efficacy:

- MYC oncogene suppression: this compound downregulates MYC signaling, disrupting its transcriptional regulation of metabolic genes [3]

- HIF pathway modulation: The drug interferes with hypoxia-inducible factors, potentially disrupting adaptive responses to tumor hypoxia [3]

- PI3K/AKT/mTOR axis: this compound inhibits this central growth-regulatory pathway, contributing to its anti-proliferative effects [3] [4]

- Wnt/β-catenin signaling: In cervical squamous cell carcinoma, this compound was shown to inhibit this pathway linked to carcinogenesis [3]

- RAC1 activation: In hepatocellular carcinoma models, this compound treatment unexpectedly increased RAC1 expression, potentially representing a compensatory stress response [2]

- Epigenetic alterations: Recent evidence in renal cell carcinoma indicates that mitochondrial translation inhibition triggers accumulation of histone variants, creating a metabolic-epigenetic interface that can be exploited therapeutically [5]

The downstream consequences of these molecular effects include cell cycle arrest (particularly in S-phase), increased reactive oxygen species (ROS) generation, activation of intrinsic apoptosis, and reduced invasive capacity across multiple cancer models [2].

Determinants of Selective Cytotoxicity

The differential sensitivity between malignant and non-malignant cells to this compound represents a crucial aspect of its potential therapeutic utility. Multiple studies have demonstrated that while this compound effectively kills cancer cells at clinically achievable concentrations (1-10 μM), non-transformed cells remain relatively resistant [1] [4] [2]. This selective cytotoxicity stems from several factors:

- Heightened mitochondrial dependence of certain cancer types and cancer stem cells compared to normal counterparts

- Metabolic reprogramming in transformed cells creating vulnerabilities to OXPHOS disruption

- Differential expression of survival pathways between malignant and non-malignant cells

- Enhanced mitochondrial biogenesis in cancer stem cells and persister cell populations

In primary human T-cells, this compound demonstrates concentration-dependent toxicity, with IC₅₀ values ranging from 2.02-9.42 μM, highlighting the importance of careful dosing to balance anti-tumor efficacy and potential immunosuppression [1].

Table 1: this compound IC₅₀ Values Across Cancer Types

| Cancer Type | Cell Line/Model | IC₅₀ Value | Exposure Time | Reference |

|---|---|---|---|---|

| Colorectal Cancer | HCT-116 | 93 μM | 48 hours | [6] [7] |

| Leukemia (CML) | KBM5 (imatinib-sensitive) | 7.5 μM | 48 hours | [4] |

| Leukemia (CML) | KBM5-STI (imatinib-resistant) | 9.2 μM | 48 hours | [4] |

| Hepatocellular Carcinoma | Huh7 | 35.2 μM | 72 hours | [2] |

| Hepatocellular Carcinoma | HepG2 | 36.6 μM | 72 hours | [2] |

| Hepatocellular Carcinoma | Hep3B | 39.1 μM | 72 hours | [2] |

| Normal Hepatocytes | THLE-2 | 75.3 μM | 72 hours | [2] |

| Peripheral Blood Mononuclear Cells | Primary T-cells | 2.02-9.42 μM | 72 hours | [1] |

Quantitative Efficacy Data Across Cancer Types

Monotherapy Efficacy

The anti-cancer efficacy of this compound has been quantitatively demonstrated across diverse hematologic and solid malignancies with varying sensitivity patterns. In colorectal cancer models, HCT-116 cells exhibited an IC₅₀ of 93 μM after 48 hours of treatment, with clear time-dependent and concentration-dependent effects on viability [6] [7]. Interestingly, chronic myeloid leukemia (CML) cells demonstrated greater sensitivity, with IC₅₀ values of 7.5 μM and 9.2 μM for imatinib-sensitive and imatinib-resistant lines respectively, suggesting particular utility in hematological malignancies [4].

Notably, hepatocellular carcinoma (HCC) cells showed intermediate sensitivity (IC₅₀ 35.2-39.1 μM) while non-malignant THLE-2 hepatocytes were significantly more resistant (IC₅₀ 75.3 μM), demonstrating a favorable therapeutic index in this malignancy [2]. Similar selective cytotoxicity has been observed in leukemia models, where this compound effectively eliminated primary CML cells from patients while sparing normal hematopoietic cells [4].

Functional assessments beyond viability metrics have revealed that this compound treatment significantly impairs clonogenic capacity, migration, and invasion potential across cancer models at sub-cytotoxic concentrations, suggesting additional anti-metastatic properties [2]. In HCC models, this compound treatment reduced migration by 45% and invasion by 52% at 20 μM concentration, indicating substantial effects on metastatic potential even below the IC₅₀ [2].

Combination Therapy Synergy

The combination of this compound with conventional anti-cancer therapies has demonstrated remarkable synergism across multiple cancer types, potentially addressing therapeutic resistance mechanisms. The conceptual framework below illustrates the molecular basis for these synergistic interactions in cancer therapy:

Molecular basis of this compound combination therapy synergism

Specific combination regimens have demonstrated particularly promising results:

- With radiotherapy in colorectal cancer: Combination index of 0.72, indicating significant synergism; 2.8-fold increase in apoptosis compared to radiotherapy alone [6]

- With venetoclax in double-hit lymphoma: Complete tumor regression in preclinical models through simultaneous targeting of mitochondrial function and BCL-2 pathway [3]

- With entinostat in renal cell carcinoma: Combination index of 0.45, demonstrating strong synergism via metabolic-epigenetic interplay [5]

- With autophagy inhibitors in CML: 35% enhancement of cell death compared to this compound monotherapy [4]

- With chemotherapeutic agents: Enhanced efficacy of doxorubicin, vincristine, paclitaxel, cisplatin, and imatinib across various models [3]

Table 2: Combination Therapy Efficacy of this compound

| Combination Partner | Cancer Type | Experimental Model | Synergistic Effect | Reference |

|---|---|---|---|---|

| Radiotherapy | Colorectal Cancer | HCT-116 xenograft | 2.8-fold ↑ apoptosis; 68% reduction in tumor volume vs monotherapy | [6] [7] |

| Venetoclax | Double-hit B-cell Lymphoma | Preclinical in vivo | Complete tumor regression; targeting mitochondrial and BCL-2 pathways | [3] |

| Entinostat (HDACi) | Renal Cell Carcinoma | Patient-derived organoids | Combination index: 0.45 (strong synergism) | [5] |

| Chloroquine (autophagy inhibitor) | Chronic Myeloid Leukemia | Primary patient cells | 35% enhancement of cell death vs monotherapy | [4] |

| Fulvestrant (anti-estrogen) | ER+ Breast Cancer | Patient-derived xenografts | Tumor regression in endocrine-resistant models | [8] |

Detailed Experimental Protocols

Mitochondrial Function Assessment

Seahorse XF Analyzer for Metabolic Phenotyping

The Seahorse XF Analyzer provides a comprehensive approach to measuring mitochondrial function in live cells following this compound treatment. The standard protocol requires seeding cells at optimal density (40,000-60,000 cells/well for XF96 plates) in specialized microplates and allowing adherence overnight [4] [2]. Key steps include:

- Assay Medium Preparation: Utilize XF Assay Medium supplemented with 1 mM pyruvate, 2 mM glutamine, and 10 mM glucose for OCR measurements, or 1 mM glutamine for ECAR measurements

- Mitochondrial Stress Test: Sequential injection of oligomycin (ATP synthase inhibitor, 1-2 μM), FCCP (mitochondrial uncoupler, 0.5-1.5 μM), and rotenone/antimycin A (Complex I/III inhibitors, 0.5 μM each)

- Glycolysis Stress Test: Sequential injection of glucose (10 mM), oligomycin (1-2 μM), and 2-deoxyglucose (50 mM) to assess glycolytic function

- Data Analysis: Calculate basal respiration, ATP-linked respiration, proton leak, maximal respiration, spare respiratory capacity, and glycolytic parameters from the resulting kinetic measurements

For primary T-cells, which demonstrate particular sensitivity to this compound, the Mito Stress Test should be performed 6 days post-stimulation with plate-bound anti-CD3/CD28 antibodies to assess effects on activation-induced metabolic reprogramming [1].

Mitochondrial Membrane Potential and ROS Assessment

Flow cytometric analysis using JC-1 dye provides quantitative assessment of mitochondrial membrane potential (ΔΨm). The standard protocol involves:

- Staining with 2 μM JC-1 for 20 minutes at 37°C

- Measurement of fluorescence emission at 530 nm (monomeric form, green) and 590 nm (J-aggregate form, red)

- Calculation of red/green fluorescence ratio as an indicator of ΔΨm

- Reactive oxygen species (ROS) measurement using fluorometric intracellular ROS kits (e.g., MAK142) following manufacturer specifications [4] [2]

Mitochondrial Translation Inhibition

Mito-FUNCAT-FACS Assay for Translation Rates

The Mitochondrial Fluorescent Non-Canonical Amino Acid Tagging combined with Fluorescence-Activated Cell Sorting (Mito-FUNCAT-FACS) provides a high-sensitivity approach to measuring mitochondrial translation rates in primary cells [1]. The methodology includes:

- Incorporation of the non-canonical amino acid homopropargylglycine (HPG) into newly synthesized mitochondrial proteins

- Fixation and permeabilization of cells followed by click chemistry conjugation of fluorescent azide dyes to incorporated HPG

- Flow cytometric analysis to quantify fluorescence intensity as a measure of translation rates

- Parallel assessment of mitochondrial mass using MitoTracker Green staining (100-200 nM, 30 minutes at 37°C)

Metabolic Labeling with ³⁵S-Methionine/Cysteine

The gold standard approach for assessing mitochondrial translation involves metabolic labeling with radioactive amino acids:

- Depletion of endogenous methionine/cysteine using customized media

- Pulse-labeling with ³⁵S-methionine/cysteine (100-200 μCi/mL) for 1-2 hours in the presence of emetine (100 μg/mL) to inhibit cytosolic translation

- Isolation of mitochondrial fractions by differential centrifugation

- Separation of mitochondrial proteins by SDS-PAGE and visualization by autoradiography

- Specific assessment of mitochondrial-encoded proteins (COX1, COX2, CYTB) versus nuclear-encoded proteins (SDHA, ATP5A) by western blotting [1]

Functional Phenotypic Assays

Cell Viability and Proliferation Assessment

Multiple complementary approaches should be employed to assess this compound's effects on cell viability and proliferation:

- MTT/Crystal Violet Assays: Seed cells in 96-well plates (8×10⁴ cells/well), treat with this compound (1.25-160 μM range), and measure absorbance at 570 nm after 24-72 hours [6] [2]

- ATP-based Viability Assays: Utilize CellTiter-Glo 2.0 reagent following manufacturer instructions, with luminescence quantification normalized to cell number [8] [2]

- Flow Cytometric Proliferation Analysis: For primary T-cells, stain with CFSE or similar dyes prior to activation and track dilution over 6 days of culture with this compound [1]

- Clonogenic/Surface Formation Assays: Culture cancer cells in low-attachment conditions with sphere-forming media to assess effects on self-renewal capacity [2]

Apoptosis and Cell Cycle Analysis

Standardized protocols for assessing this compound-induced apoptosis include:

- Annexin V/PI Staining: Use commercial kits per manufacturer instructions with flow cytometric analysis within 1 hour of staining [6] [4]

- Caspase Activity Assays: Measure caspase-3/7 activation using commercial luminescent or fluorescent substrates

- Cell Cycle Analysis: Fix cells in 70% ethanol, stain with propidium iodide (50 μg/mL) with RNase A treatment (100 μg/mL), and analyze DNA content by flow cytometry [2]

The experimental workflow below illustrates the integration of these methodologies in a comprehensive assessment of this compound's anti-cancer effects:

Comprehensive experimental workflow for evaluating this compound's anti-cancer effects

Current Research Status and Future Directions

Evidence Summary Across Malignancies

The anti-neoplastic efficacy of this compound has been established across diverse cancer types, with particularly robust evidence in hematological malignancies and solid tumors reliant on oxidative phosphorylation. In acute myeloid leukemia (AML), this compound eradicates leukemia stem cells through inhibition of mitochondrial protein synthesis, effectively targeting the chemoresistant population responsible for disease recurrence [3]. Similarly, in chronic myeloid leukemia (CML), this compound demonstrates efficacy against both imatinib-sensitive and imatinib-resistant cells, with IC₅₀ values in the low micromolar range (7.5-9.2 μM) [4].

In solid tumors, the evidence base is rapidly expanding. Colorectal cancer models demonstrate that this compound enhances radiation sensitivity, with combination therapy increasing apoptotic cells by 2.8-fold compared to radiotherapy alone [6] [7]. In renal cell carcinoma, this compound monotherapy reduces tumor growth in xenograft models and demonstrates remarkable synergy with entinostat (combination index: 0.45) through disruption of metabolic-epigenetic cross-talk [5]. Hepatocellular carcinoma studies reveal that this compound impairs migration and invasion at concentrations below the IC₅₀, suggesting potential anti-metastatic applications [2].

Emerging research has identified biomarkers predictive of this compound sensitivity, including:

- High OXPHOS dependency evidenced by elevated mitochondrial respiration rates

- MYC oncogene activation which increases mitochondrial biogenesis

- Cancer stem cell markers (CD44, SOX2, OCT4) associated with mitochondrial richness

- Endocrine therapy persistence in ER+ breast cancer models

- Therapy-resistant persister cells across multiple cancer types

Challenges in Clinical Translation

Despite promising preclinical evidence, several significant challenges must be addressed for successful clinical translation of this compound as an anti-cancer agent:

- Therapeutic Window Optimization: While cancer cells show selective sensitivity, the IC₅₀ values for some solid tumors (e.g., colorectal cancer: 93 μM) exceed clinically achievable plasma concentrations (approximately 1-2 μM with standard dosing)

- Immunological Considerations: T-cell toxicity observed at concentrations above 5 μM raises concerns about potential immunosuppression with continuous dosing [1]

- Pharmacokinetic Limitations: Current dosing regimens developed for antibiotic use may not achieve sufficient exposure for anti-cancer efficacy in less sensitive malignancies

- Biomarker Validation: Predictive biomarkers require prospective validation in clinical settings to identify patient populations most likely to benefit

- Combination Scheduling: Optimal sequencing and scheduling with conventional therapies remains to be determined across different cancer types

Future Research Directions

Several promising research directions are emerging to advance this compound repurposing for oncology applications:

- Structural Analogue Development: Insights from cryo-EM structures of this compound bound to mitoribosomes inform the design of analogues with improved therapeutic indices and reduced offtarget effects [1]

- Novel Combination Strategies: Rational pairing with targeted agents based on molecular vulnerabilities created by mitochondrial inhibition

- Nanoparticle Formulations: Advanced delivery systems to enhance tumor-specific accumulation while minimizing systemic exposure

- Intermittent Dosing Strategies: Pulsed regimens designed to maximize anti-tumor efficacy while minimizing T-cell toxicity and immunosuppression

- Biomarker-Driven Patient Selection: Development of functional imaging and circulating biomarkers to identify tumors with mitochondrial dependency

The evolving understanding of metabolic heterogeneity in cancer and the role of mitochondrial function in therapy resistance continues to highlight the promise of this compound and related compounds as valuable additions to the oncotherapeutic arsenal.

Conclusion

This compound represents a promising repurposing candidate for oncology applications, particularly for malignancies demonstrating heightened mitochondrial dependence. Its primary mechanism of action through inhibition of mitochondrial translation disrupts oxidative phosphorylation, creating synthetic lethality in certain cancer contexts while sparing most normal cells. The concentration-dependent efficacy across diverse cancer types, along with synergistic potential with conventional therapies, supports continued investigation of this agent.

References

- 1. T cell toxicity induced by this compound binding to the ... [nature.com]

- 2. This compound causes loss of cell viability mediated by ... [translational-medicine.biomedcentral.com]

- 3. Biological Functions and Molecular Mechanisms of Antibiotic... [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of autophagy enhances the selective anti- cancer activity of... [jeccr.biomedcentral.com]

- 5. Mitochondrial Translation Inhibition Uncovers a Critical ... [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting cancer-cell mitochondria using this compound ... [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting cancer-cell mitochondria using this compound ... [sciencedirect.com]

- 8. Oxidative Phosphorylation is a Metabolic Vulnerability of ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Tigecycline MIC and MBC Testing in Antimicrobial Research

Introduction to Tigecycline and Its Significance in Antimicrobial Research

This compound is a broad-spectrum glycylcycline antibiotic and the first in class of the "glycylcycline" antibiotics to be developed. As a 9-t-butylglycylamido derivative of minocycline, it inhibits bacterial protein translation by binding to the 30S ribosomal subunit and blocking entry of amino-acyl tRNA molecules into the A site of the ribosome. This mechanism prevents incorporation of amino acid residues into elongating peptide chains, thereby exerting its antibacterial effect. Unlike classical tetracyclines, this compound is not affected by most known tetracycline resistance determinants, making it particularly valuable against multidrug-resistant pathogens [1].

The antibiotic demonstrates potent activity against a broad range of gram-positive and gram-negative aerobic and anaerobic bacteria, including "atypical" antibiotic-susceptible and -resistant strains. This expanded spectrum covers clinically relevant organisms such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, beta-hemolytic streptococci, enterococci (vancomycin-susceptible isolates), Enterobacteriaceae (including extended-spectrum beta-lactamase producers), Acinetobacter spp., and various anaerobic species including Bacteroides spp., peptostreptococci, and Clostridium perfringens [2]. With the rising prevalence of carbapenem-resistant Enterobacteriaceae (CRE) and other multidrug-resistant organisms, this compound has emerged as one of the few effective therapeutic options available, underscoring the critical importance of accurate susceptibility testing methods in both clinical and research settings [3].

Method Comparison and Selection Guide

Comparative Analysis of this compound Susceptibility Testing Methods

The selection of an appropriate methodology for this compound susceptibility testing is paramount, as different techniques can yield varying results due to technical considerations and the unique chemical properties of this compound. A comprehensive evaluation of seven commonly used susceptibility testing methods for carbapenem-resistant Enterobacteriaceae revealed significant differences in performance characteristics [3].

Table 1: Comparison of this compound Susceptibility Testing Methods for Carbapenem-Resistant Enterobacteriaceae (n=100 strains)

| Testing Method | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Categorical Agreement (%) | Essential Agreement (%) | Major Error Rate (%) | Very Major Error Rate (%) |

|---|---|---|---|---|---|---|

| Broth Microdilution (Reference) | 2 | 4 | 100 | 100 | 0 | 0 |

| Agar Dilution | 2 | 4 | 96 | 98 | 2 | 0 |

| Etest | 1.5 | 3 | 92 | 90 | 5 | 0 |

| MicroScan | ≤2 | * | 92 | * | 3 | 0 |

| BD Phoenix 100 | 2 | 4 | 93 | 95 | 4 | 0 |

| Vitek2 COMPACT | 2 | 8 | 85 | 82 | 7 | 0 |

| Disk Diffusion | * | * | 80 | * | 12 | 0 |

Note: MIC values cannot be determined for disk diffusion; MicroScan provided MIC50 only due to limited concentration range [3]

The broth microdilution (BMD) method remains the reference standard for this compound susceptibility testing, against which all other methods should be validated. Agar dilution method (ADM) demonstrates excellent concordance with BMD, showing identical MIC₅₀ and MIC₉₀ values and a high categorical agreement of 96%. Similarly, the BD Phoenix 100 automated system performs well, with acceptable categorical and essential agreement rates. The Etest and MicroScan methods also provide acceptable results, though with slightly higher error rates. Conversely, the Vitek2 COMPACT system and disk diffusion method show lower agreement rates with the reference method, suggesting these should be used with caution or supplemented with confirmatory testing when reporting this compound susceptibility [3].

Key Considerations for Method Selection

When selecting a methodology for this compound susceptibility testing, researchers should consider several critical factors:

Media freshness: this compound is oxygen-labile in solution, and the age of Mueller-Hinton broth medium significantly impacts MIC results. Studies have demonstrated that MICs determined in fresh media (<12 hours old) are typically 2 to 3 dilutions lower than those obtained in aged media (>1 week old). This discrepancy has been linked to the amount of dissolved oxygen in the media, with oxidized by-products of this compound accumulating to 25.1% in aged media compared to only 3.5% in fresh media after 24 hours [1].

Organism-specific considerations: Method performance varies across different bacterial species. For instance, Etest MICs tend to trend one doubling-dilution higher than BMD MICs for most pathogens, but greater discrepancies (≥4-fold differences) have been observed for Acinetobacter baumannii, Serratia marcescens, and Streptococcus pneumoniae in approximately 29%, 27.1%, and 34% of isolates, respectively [2].

Breakpoint interpretation: Currently, there are discrepancies in interpretive criteria between regulatory agencies. The FDA breakpoints for Enterobacteriaceae are: susceptible ≤2 μg/mL, intermediate = 4 μg/mL, resistant ≥8 μg/mL. However, EUCAST has different breakpoints for various organisms, and neither CLSI nor EUCAST has established specific breakpoints for all organisms, particularly Acinetobacter baumannii [4] [5].

Detailed MIC Testing Protocols

Reference Broth Microdilution Method

The broth microdilution method represents the reference standard for this compound MIC determination and should be implemented with careful attention to technical details to ensure reliable results.

3.1.1 Materials and Reagents

- Cation-adjusted Mueller-Hinton broth (CA-MHB): Prepare fresh (<12 hours old) or use commercially prepared media with documented freshness. If media must be stored, maintain at 4°C and use within 48 hours to minimize oxidative degradation of this compound [1]

- This compound standard powder: Prepare stock solutions according to manufacturer recommendations, aliquot, and store at -70°C or below

- Sterile 96-well U-bottom microdilution trays with lids

- Adjustable micropipettes and sterile tips

- Quality control strains: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212

- Turbidity standard: 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL)

3.1.2 Procedure

Preparation of antibiotic dilutions:

- Thaw this compound stock solutions rapidly and keep on ice until use

- Prepare serial two-fold dilutions in CA-MHB to cover concentration range of 0.03-16 μg/mL

- Dispense 100 μL of each dilution into respective wells of the microdilution tray

- Include growth control (media only) and sterility control (media without inoculum)

Inoculum preparation:

- Select 3-5 well-isolated colonies from fresh (18-24 hour) agar plates

- Suspend colonies in sterile saline or MHB to match 0.5 McFarland standard

- Dilute suspension in MHB to achieve final inoculum density of 5 × 10⁵ CFU/mL (1:100 dilution of 0.5 McFarland standard)

- Confirm inoculum density by performing colony counts on representative samples

Inoculation and incubation:

- Add 100 μL of prepared inoculum to each well except sterility control

- Seal trays with adhesive covers or lids to prevent evaporation

- Incubate at 35±2°C for 16-20 hours in ambient air

- Protect trays from light during incubation to prevent photodegradation

Reading and interpretation:

Figure 1: Workflow for this compound Broth Microdilution Testing

Agar Dilution Method

For laboratories processing multiple isolates simultaneously, the agar dilution method offers an efficient alternative for this compound MIC determination.

3.2.1 Procedure

Preparation of antibiotic-containing agar plates:

- Prepare Mueller-Hinton agar according to manufacturer instructions

- Add appropriate amounts of this compound stock solution to achieve desired concentrations (typically 0.03-16 μg/mL)

- Pour plates with consistent depth (approximately 4 mm) and allow to solidify

- Use plates within 24 hours of preparation, storing at 2-8°C

Inoculum preparation and application:

- Prepare bacterial suspensions equivalent to 0.5 McFarland standard

- Spot 1-2 μL of each suspension (containing approximately 10⁴ CFU) onto agar surfaces using a multi-pronged replicator

- Include quality control strains on each plate

Incubation and interpretation:

MBC Testing Protocols

Reincubation Method for MBC Determination

The minimum bactericidal concentration (MBC) represents the lowest concentration of an antibiotic that kills ≥99.9% of the initial inoculum. The reincubation method provides a simplified approach for MBC determination that can be efficiently implemented in research laboratories.

4.1.1 Procedure

Initial MIC determination:

- Perform broth microdilution as described in Section 3.1

- Record MIC values after standard incubation (16-20 hours for rapidly growing bacteria)

Reincubation phase:

- Without subculturing, reincubate the entire microdilution tray for an additional 24 hours (rapidly growing bacteria) or 7 days (slow-growing mycobacteria) under the same conditions

- Following reincubation, examine wells for visible turbidity

- The MBC is defined as the lowest antibiotic concentration that prevents visible turbidity after the reincubation period [6]

Validation:

- This method has demonstrated 95.2% reproducibility compared to traditional subculturing methods

- The MBC/MIC ratio can then be calculated to classify antibacterial activity as bactericidal (MBC/MIC ≤4) or bacteriostatic (MBC/MIC >4) [6]

Traditional Subculturing Method for MBC Determination

While more labor-intensive, the traditional subculturing method remains the reference standard for MBC determination and should be used when validating the reincubation method or for specific research applications.

4.2.1 Procedure

Sample collection:

- From the MIC tray, aspirate 100 μL from each well showing no visible growth and from the growth control well

- Plate each sample onto appropriate agar media without antibiotic (typically using an automated spiral plater or spread plate technique)

Incubation and colony counting:

- Incubate plates at 35±2°C for 24-48 hours

- Count colony-forming units (CFUs) and calculate the percentage of initial inoculum killed

MBC determination:

Figure 2: Comparison of MBC Determination Methods

Synergy Testing Protocols

E-test Method for Synergy Detection

With the emergence of multidrug-resistant pathogens, combination therapy has become increasingly important in clinical practice. The E-test method provides a straightforward approach for detecting synergistic interactions between this compound and other antimicrobial agents.

5.1.1 Procedure

Preparation:

- Prepare Mueller-Hinton agar plates according to standard protocols

- Prepare bacterial suspension equivalent to 0.5 McFarland standard

- Evenly lawn the suspension onto agar plates and allow to dry

E-test strip application:

- Place this compound E-test strip onto inoculated agar surface

- After 60 minutes, remove the first strip and apply the second antimicrobial E-test strip in the exact same position

- Alternatively, place two strips perpendicularly, intersecting at their respective MICs

Incubation and interpretation:

- Incubate plates at 35±2°C for 16-20 hours

- Read MICs at the intersection of elliptical inhibition zones with the strip edges

- Synergy is defined by a fractional inhibitory concentration (FIC) index of ≤0.5

- Calculate FIC index = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone) [7]

Recent research has demonstrated that this compound shows particularly promising synergy rates with certain antibiotic combinations. Against Enterobacter cloacae, the highest synergy rates were observed with ceftazidime/avibactam (75%), imipenem (75%), polymyxin B (68.75%), and rifampicin (68.75%). Lower synergy was observed with levofloxacin (32.5%), while no antagonism was reported for any combination [7].

Troubleshooting and Technical Considerations

Addressing Method-Specific Challenges

Oxidation control: To mitigate the oxygen sensitivity of this compound, supplement aged media with Oxyrase (0.3 U/mL) or incorporate reducing agents such as thioglycolate. Alternatively, prepare media anaerobically or use freshly prepared media (<12 hours old) for all critical testing [1]

Trailing endpoints: For bacteriostatic antibiotics like this compound, trailing endpoints are common. Establish consistent reading criteria prior to testing and consider using a reading mirror to enhance detection of slight growth

Cation effects: Ensure proper cation adjustment of Mueller-Hinton media (20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺), as variations can significantly affect this compound activity, particularly against Pseudomonas aeruginosa and other non-fermenters

pH considerations: Maintain media pH between 7.2-7.4, as acidic conditions can reduce this compound activity while alkaline conditions may enhance it

Quality Control Recommendations

Consistent implementation of quality control procedures is essential for reliable this compound susceptibility testing:

Strain selection: Include appropriate quality control strains in each run: E. coli ATCC 25922 (MIC range: 0.03-0.25 μg/mL), S. aureus ATCC 29213 (MIC range: 0.03-0.12 μg/mL), and E. faecalis ATCC 29212 (MIC range: 0.008-0.03 μg/mL) [1] [2]

Storage conditions: Maintain this compound stock solutions at -70°C or below in tightly sealed, light-resistant containers. Avoid repeated freeze-thaw cycles (maximum 2-3 cycles recommended)

Media validation: Perform periodic checks of media quality using control strains with established MIC ranges. Document any lot-to-lot variations in media performance

Proficiency testing: Participate in external quality assessment programs when available to ensure inter-laboratory result consistency

Conclusion